
3-Phenylpropyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl octanoate, also known as octanoic acid 3-phenylpropyl ester, is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of 3-phenylpropyl alcohol and octanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpropyl octanoate can be synthesized through esterification, where 3-phenylpropyl alcohol reacts with octanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C9H12OH+C8H16O2→C17H26O2+H2O
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. Additionally, enzymes such as lipases can be used as biocatalysts for a more environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 3-phenylpropyl alcohol and octanoic acid.
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Phenylpropyl alcohol and octanoic acid.
Oxidation: 3-Phenylpropionic acid.
Reduction: 3-Phenylpropyl alcohol and octanol.
Scientific Research Applications
3-Phenylpropyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl octanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to its hydrolysis into 3-phenylpropyl alcohol and octanoic acid. These products can then participate in various metabolic pathways. The phenyl group can also interact with aromatic receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl octanoate: Another ester with a similar structure but with an ethyl group instead of a phenylpropyl group.
Methyl octanoate: Similar ester with a methyl group.
3-Phenylpropyl acetate: Similar ester but with an acetate group instead of an octanoate group.
Uniqueness
3-Phenylpropyl octanoate is unique due to its longer carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its pleasant aroma makes it particularly valuable in the fragrance industry compared to shorter-chain esters .
Properties
CAS No. |
68141-25-3 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-phenylpropyl octanoate |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-9-14-17(18)19-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
InChI Key |
OZLRQNRZFQXBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride](/img/structure/B13767275.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
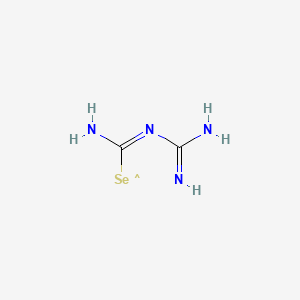
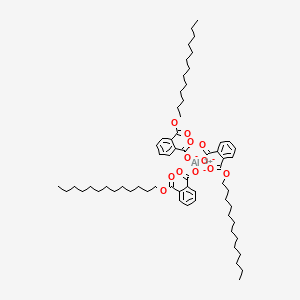
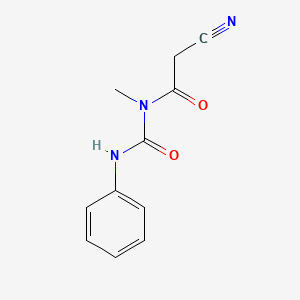

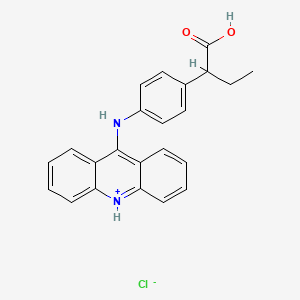
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
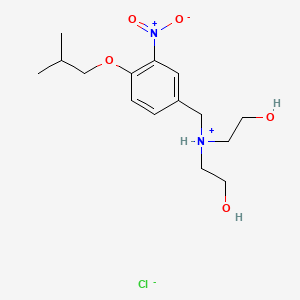
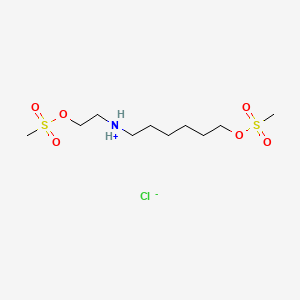
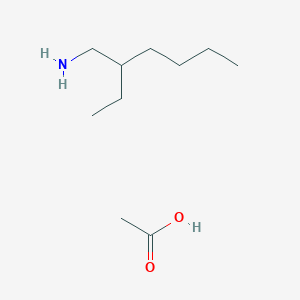
![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)

![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
